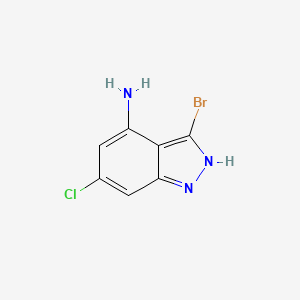

3-Bromo-6-chloro-1H-indazol-4-amine

Description

Properties

IUPAC Name |

3-bromo-6-chloro-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPLPWGRNWDWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646323 | |

| Record name | 3-Bromo-6-chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-95-9 | |

| Record name | 3-Bromo-6-chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-1H-indazol-4-amine typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dichlorobenzonitrile.

Bromination: Regioselective bromination of 2,6-dichlorobenzonitrile is carried out to introduce the bromine atom at the desired position.

Cyclization: The brominated intermediate undergoes cyclization with hydrazine to form the indazole ring, resulting in this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Regioselective Bromination: Conducted on a large scale using appropriate brominating agents.

Cyclization: Performed under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-1H-indazol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-6-chloro-1H-indazol-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-1H-indazol-4-amine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Halogenated Indazole Derivatives

Key Observations :

- Regioisomerism : The position of halogens and amine groups significantly impacts reactivity and biological activity. For instance, this compound (target compound) is preferred over its isomer 5-Bromo-4-chloro-1H-indazol-3-amine (compound 12 in ) due to steric and electronic factors in drug design .

- Halogen Effects : Fluorine substitution (e.g., in 6-Bromo-4-fluoro-1H-indazol-3-amine) enhances metabolic stability compared to chlorine but may reduce binding affinity in certain targets .

Key Observations :

- Solvent Influence: Use of 2-methyltetrahydrofuran (2-MeTHF) in improved regioselectivity, yielding 53% of the desired product, whereas ethanol in achieved higher yields (95%) but required careful temperature control .

- Isomer Separation : Chromatography is often required to isolate the target compound from regioisomers, increasing production costs .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

Commercial Availability and Cost

- Analog Pricing : 3-Bromo-6-chloro-2-fluorobenzonitrile (precursor) costs $207/g, highlighting the expense of halogenated intermediates .

Biological Activity

3-Bromo-6-chloro-1H-indazol-4-amine is a compound that belongs to the indazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and potential applications in medicinal chemistry.

This compound is characterized by the presence of bromine and chlorine substituents, which enhance its reactivity and biological properties. The compound can be synthesized through various chemical processes, typically involving halogenation and amination reactions that modify the indazole core structure.

Key Properties:

- Chemical Formula: C_7H_5BrClN_3

- CAS Number: 885519-95-9

- Molecular Weight: 232.49 g/mol

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly kinases. By inhibiting kinase activity, this compound disrupts signaling pathways that regulate cell growth and proliferation, making it a candidate for therapeutic applications in cancer treatment and other diseases.

Key Targets:

- Tyrosine Kinases: Inhibition of these kinases can lead to altered cell cycle progression and apoptosis in cancer cells.

- p53/MDM2 Pathway: Induces apoptosis by activating this critical pathway in tumor suppression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest: The compound can cause cell cycle arrest at the G2/M phase, leading to decreased proliferation.

- Apoptosis Induction: Activation of apoptotic pathways via mitochondrial dysfunction and caspase activation has been observed.

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes (COX), which play a pivotal role in inflammation pathways. The inhibition of COX enzymes reduces the production of prostaglandins, mediators of inflammation.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest it exhibits bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of tyrosine kinases | |

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Bactericidal against Gram-positive |

Case Study: Anticancer Efficacy

In a study involving human lung cancer cells (A549), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 μM). The study demonstrated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.